molecular formula C42H33NO2P2 B12945474 N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12945474
M. Wt: 645.7 g/mol
InChI Key: LPTNEOOYKMYGKE-PSXMRANNSA-N
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Description

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, including the formation of the tetrahydronaphthalene ring and the incorporation of the diphenylphosphanyl group. The reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its phosphanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Tetraphenylnaphthalene: A compound with a similar naphthalene core structure.

    Phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: A related compound with similar structural features.

Uniqueness

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its combination of a tetrahydronaphthalene ring and diphenylphosphanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C42H33NO2P2

Molecular Weight

645.7 g/mol

IUPAC Name

N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2/t36-/m1/s1

InChI Key

LPTNEOOYKMYGKE-PSXMRANNSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98

Origin of Product

United States

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